Hex-5-ynyloxymethyl-benzene
Overview
Description
Hex-5-ynyloxymethyl-benzene, also known as ((hex-5-yn-1-yloxy)methyl)benzene, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a hex-5-ynyl group through a methylene bridge. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hex-5-ynyloxymethyl-benzene typically involves the reaction of 5-hexyn-1-ol with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of benzyl bromide. The reaction mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hex-5-ynyloxymethyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the hex-5-ynyl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Hex-5-ynyloxymethyl-benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of hex-5-ynyloxymethyl-benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the hex-5-ynyl group can undergo addition reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Benzyl alcohol: Similar structure but lacks the hex-5-ynyl group.
Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the methylene bridge.
Hex-5-yn-1-ol: Contains the hex-5-ynyl group but lacks the benzene ring.
Uniqueness: Hex-5-ynyloxymethyl-benzene is unique due to the presence of both a benzene ring and a hex-5-ynyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
hex-5-ynoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNOFOLSQORREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340275 | |
Record name | HEX-5-YNYLOXYMETHYL-BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60789-55-1 | |
Record name | HEX-5-YNYLOXYMETHYL-BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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